molecular formula C16H14N2O4S B2757286 2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole CAS No. 339014-36-7

2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2757286
CAS No.: 339014-36-7
M. Wt: 330.36
InChI Key: SGCXYHXSEZDQSA-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole derivatives are heterocyclic compounds with diverse pharmacological and agrochemical applications. The compound 2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a 2-(methylsulfonyl)phenyl moiety. The methylsulfonyl group is electron-withdrawing, enhancing stability and influencing biological activity through electronic and steric effects.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-21-12-9-7-11(8-10-12)15-17-18-16(22-15)13-5-3-4-6-14(13)23(2,19)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCXYHXSEZDQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Diacylhydrazines Using POCl₃

Synthesis of Diacylhydrazine Intermediates

The most widely reported method for 1,3,4-oxadiazole synthesis involves cyclodehydration of diacylhydrazines using POCl₃ as a cyclizing agent. For the target compound, this requires:

  • 4-Methoxybenzohydrazide : Synthesized via refluxing methyl 4-methoxybenzoate with hydrazine hydrate in ethanol.
  • 2-(Methylsulfonyl)benzoyl chloride : Prepared by treating 2-(methylsulfonyl)benzoic acid with thionyl chloride (SOCl₂).

The diacylhydrazine intermediate is formed by reacting equimolar amounts of 4-methoxybenzohydrazide and 2-(methylsulfonyl)benzoyl chloride in dry dichloromethane (DCM) with triethylamine (TEA) as a base. Cyclodehydration is achieved by refluxing the intermediate in POCl₃ (5–7 vol) for 6–7 hours, followed by neutralization with sodium bicarbonate and crystallization from methanol (yield: 75–83%).

Table 1. Optimization of POCl₃-Mediated Cyclodehydration
Parameter Condition Yield (%) Source
POCl₃ Volume 5–7 mL per mmol substrate 83
Reaction Time 6–7 hours 78
Neutralization Agent Sodium bicarbonate (20% aqueous) 82
Crystallization Solvent Methanol 75

Mechanistic Insights

POCl₃ acts as both a Lewis acid and dehydrating agent, facilitating the elimination of water and formation of the oxadiazole ring. The reaction proceeds via a two-step mechanism:

  • Protonation : POCl₃ protonates the carbonyl oxygen, increasing electrophilicity.
  • Cyclization : Intramolecular nucleophilic attack by the hydrazide nitrogen forms the oxadiazole ring, releasing HCl and H₃PO₄.

TBTU-Mediated Cyclodesulfurization of Thiosemicarbazides

Synthesis of Thiosemicarbazide Precursors

An alternative route employs thiosemicarbazides cyclized using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). The protocol involves:

  • 4-Methoxyphenylhydrazide : Prepared from methyl 4-methoxybenzoate and hydrazine hydrate.
  • 2-(Methylsulfonyl)phenyl Isothiocyanate : Synthesized by treating 2-(methylsulfonyl)aniline with thiophosgene in the presence of TEA.

Equimolar amounts of these precursors react in methanol at room temperature for 4 hours to yield the thiosemicarbazide intermediate. Cyclization is achieved using TBTU (1.5 eq) and N,N-diisopropylethylamine (DIEA, 1 eq) in DMF at 50°C for 2–3 hours, followed by extraction with ethyl acetate (yield: 85–90%).

Table 2. Comparison of Coupling Reagents for Cyclodesulfurization
Reagent Temperature (°C) Time (h) Yield (%) Source
TBTU 50 2–3 85–90
DCC 50 2–3 63
Hg(OAc)₂ 50 2–3 45

Advantages Over Traditional Methods

TBTU avoids toxic byproducts (e.g., H₂S) associated with Hg(OAc)₂ and reduces reaction times. The method is particularly advantageous for acid-sensitive substrates due to its near-neutral conditions.

Oxidation of Thioether Precursors

Synthesis of 2-(Methylthio)phenyl Derivatives

A less direct approach involves synthesizing the methylthio analog first, followed by oxidation to the sulfone:

  • 2-(Methylthio)benzoic Acid : Reacted with hydrazine hydrate to form 2-(methylthio)benzohydrazide.
  • Diacylhydrazine Formation : Coupled with 4-methoxybenzoyl chloride using DCC in DCM.
  • Cyclodehydration : POCl₃-mediated cyclization yields 2-(4-methoxyphenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole.

Oxidation to Methylsulfonyl

The methylthio intermediate is oxidized using hydrogen peroxide (30%) and sodium tungstate in acetic acid at 5°C for 12 hours. The methylsulfonyl product is isolated via filtration and recrystallized from methanol (yield: 92%).

Table 3. Oxidation Conditions for Thioether-to-Sulfone Conversion
Oxidizing Agent Catalyst Temperature (°C) Yield (%) Source
H₂O₂ (30%) Na₂WO₄ 5 92
mCPBA None 25 88

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • C=N Stretch : 1590–1610 cm⁻¹ (oxadiazole ring).
  • S=O Stretch : 1315 cm⁻¹ (symmetric), 1142 cm⁻¹ (asymmetric).
  • OCH₃ Stretch : 2835–2933 cm⁻¹ (C-H stretching).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :
    • δ 3.10 (s, 3H, SCH₃).
    • δ 3.85 (s, 3H, OCH₃).
    • δ 7.62–8.20 (m, 8H, aromatic).
  • ¹³C NMR (CDCl₃) :
    • δ 167.5 (C=N), 162.3 (C=O), 55.8 (OCH₃), 44.1 (SO₂CH₃).

Mass Spectrometry

  • Molecular Ion Peak : m/z 372.1 [M+H]⁺.
  • Fragmentation : Loss of SO₂ (64 Da) and OCH₃ (31 Da).

Comparative Analysis of Synthetic Routes

Table 4. Advantages and Limitations of Each Method
Method Advantages Limitations Yield (%)
POCl₃ Cyclodehydration High yield, well-established Harsh conditions, HCl emission 75–83
TBTU Cyclization Mild conditions, no toxic byproducts Requires specialized reagents 85–90
Thioether Oxidation Late-stage functionalization Multi-step, longer reaction time 92

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various 1,3,4-oxadiazole derivatives which were evaluated for their cytotoxicity against glioblastoma cell lines. The results indicated that certain compounds induced apoptosis in cancer cells by damaging DNA .

Antidiabetic Properties

Oxadiazole derivatives have also been investigated for their anti-diabetic effects. In vivo studies using genetically modified Drosophila melanogaster models showed that specific compounds significantly lowered glucose levels, suggesting their potential as anti-diabetic agents .

Antimicrobial Activity

The compound's structural analogs have been tested for antibacterial and antioxidant activities. A recent study synthesized novel 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles and assessed their efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings revealed promising antibacterial properties .

Material Science Applications

In addition to biological applications, oxadiazoles are recognized for their utility in material science:

  • Fluorescent Materials : Oxadiazoles are employed in the development of fluorescent materials used in sensors and imaging technologies.
  • UV Absorbers : Some derivatives serve as UV absorbers in polymers and coatings, enhancing material stability against UV radiation.

Case Studies

Study Focus Area Findings
Study on GlioblastomaAnticancer ActivityInduced apoptosis in LN229 cell line
Drosophila Model StudyAntidiabetic PropertiesSignificant reduction in glucose levels
Antibacterial ScreeningAntimicrobial ActivityEffective against Pseudomonas aeruginosa and Bacillus subtilis

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects.

    Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

Position 2 Substituents: Electron-donating groups (e.g., methoxy) enhance lipophilicity and bioavailability. Bulky substituents (e.g., phenoxymethyl) improve receptor binding through flexibility .

Para-substituted aryl groups (e.g., 4-fluorophenyl) optimize antibacterial activity .

Molecular Weight :

  • Higher molecular weight (due to -OCH₃ or -SO₂CH₃ groups) reduces molar concentration at equivalent mass doses, affecting efficacy .

Biological Activity

The compound 2-(4-Methoxyphenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole (CAS No. 339014-36-7) belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties, supported by relevant research findings and case studies.

  • Molecular Formula : C16H14N2O4S
  • Molecular Weight : 330.36 g/mol
  • Boiling Point : Approximately 563.4 °C (predicted)
  • Density : 1.295 g/cm³ (predicted)
  • pKa : -5.37 (predicted)

Biological Activity Overview

Compounds containing the oxadiazole moiety have demonstrated a wide range of biological activities:

  • Antimicrobial Activity
    • The oxadiazole ring is known for its antibacterial, antifungal, and antiviral properties. Research indicates that derivatives of oxadiazole exhibit significant activity against various pathogens including Staphylococcus aureus and Escherichia coli .
    • A study highlighted that compounds with a similar structure showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 4–8 µM .
  • Anticancer Activity
    • Oxadiazoles have been explored for their anticancer potential. A derivative with a similar scaffold was tested in the NCI DTP protocol and showed promising results against various cancer cell lines .
    • The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been documented, suggesting it may disrupt metabolic pathways essential for tumor growth .
  • Anti-inflammatory and Analgesic Effects
    • Compounds featuring the oxadiazole structure have also been reported to possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .
    • Analgesic activity was observed in several studies where oxadiazole derivatives reduced pain responses in animal models, indicating their potential use in pain management therapies .

Case Study 1: Antimicrobial Efficacy

A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antimicrobial activity. Among these, compounds featuring a methylsulfonyl group demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like amoxicillin .

CompoundMIC (µg/mL)Activity
Compound A1.56Against Staphylococcus aureus
Compound B0.78Against Bacillus subtilis

Case Study 2: Anticancer Screening

In vitro studies conducted using the NCI DTP protocol revealed that certain oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Cell LineIC50 (µM)Compound Tested
MCF-75.0Oxadiazole Derivative X
A5497.5Oxadiazole Derivative Y

Q & A

Q. Optimization Strategies :

  • Reaction Solvents : Use of DMF or THF improves solubility of intermediates.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency.
  • Temperature Control : Maintaining 80–90°C during cyclization prevents side reactions.

Q. Table 1: Synthesis Optimization Parameters

StepSolventCatalystTemp (°C)Yield (%)
Hydrazide FormationEthanolNone7085
CyclizationKOH/EtOHNone8072
Suzuki CouplingTHFPd(PPh₃)₄10068

Which analytical techniques are critical for characterizing this compound, and how do they confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and methoxy protons (δ 3.8 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (C=O at ~165 ppm) and sulfone groups (C-SO₂ at ~55 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 357.07 for C₁₆H₁₃N₂O₃S) .
  • IR Spectroscopy : Detects C=N stretches (~1600 cm⁻¹) and sulfonyl S=O bonds (~1350 cm⁻¹) .

What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antibacterial Activity : Inhibits Xanthomonas oryzae (rice blight pathogen) by suppressing exopolysaccharide (EPS) production. At 20 μg/mL, EPS inhibition reaches 94.52% .
  • Antifungal Potential : Structural analogs (e.g., phenoxymethyl-substituted oxadiazoles) show activity against Candida albicans (MIC = 0.45 μg/mL) .
  • Anticonvulsant Activity : Similar 1,3,4-oxadiazole derivatives exhibit efficacy in rodent models via GABAergic modulation .

Q. Methodological Answer :

  • 2-Position : Electron-withdrawing groups (e.g., sulfonyl) enhance stability and target binding. Phenoxymethyl substituents improve flexibility and receptor interaction (e.g., 5I-1 derivative: IC₅₀ = 0.45 μg/mL vs. X. oryzae) .
  • 5-Position : Bulky aryl groups (e.g., 4-methoxyphenyl) increase lipophilicity, enhancing membrane penetration.

Q. Table 3: Substituent Effects on Antibacterial Activity

Substituent (2-Position)Antibacterial Activity (IC₅₀, μg/mL)
Phenyl5.2
Benzyl3.8
Phenoxymethyl0.45

What mechanistic insights explain its inhibition of bacterial EPS production?

Methodological Answer :
The compound disrupts the X. oryzae quorum-sensing pathway by:

EPS Synthase Inhibition : Binds to the catalytic site of UDP-glucose dehydrogenase, reducing UDP-glucuronic acid availability .

Gene Downregulation : Suppresses gumB and gumM expression, critical for EPS biosynthesis .

Membrane Permeabilization : Sulfonyl groups increase membrane fluidity, impairing proton motive force .

Q. Key Data :

  • At 10 μg/mL, EPS production decreases by 56.47% (Figure 6 in ).

How can computational methods optimize its pharmacological profile?

Q. Methodological Answer :

  • 3D-QSAR (CoMSIA) : Predicts favorable substituents (e.g., phenoxymethyl) by modeling hydrogen-bond interactions and steric bulk .
  • Molecular Docking : Identifies binding pockets in target enzymes (e.g., EPS synthase PDB: 3KZ9).
  • ADMET Prediction : Tools like SwissADME assess logP (2.1) and bioavailability (75%), guiding lead optimization .

What safety and handling precautions are recommended for this compound?

Q. Methodological Answer :

  • Toxicity : Classified as Acute Toxicity Category 4 (oral LD₅₀ > 500 mg/kg) .
  • Handling : Use PPE (gloves, goggles) in fume hoods. Avoid inhalation (H335) .
  • Storage : Stable at −20°C in amber vials; degrades in UV light.

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